N-(5-bromopyridin-2-yl)cyclopentanecarboxamide
Overview
Description
N-(5-bromopyridin-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C11H13BrN2O It is characterized by the presence of a brominated pyridine ring attached to a cyclopentanecarboxamide moiety
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)cyclopentanecarboxamide typically involves the reaction of 5-bromo-2-aminopyridine with cyclopentanecarboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-(5-bromopyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The cyclopentanecarboxamide moiety may also contribute to the overall binding and activity of the compound .
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group instead of the cyclopentanecarboxamide moiety, which may result in different chemical and biological properties.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has an iminomethyl group and a phenol ring, which can lead to different reactivity and applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-6-10(13-7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUCDYOGPNKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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